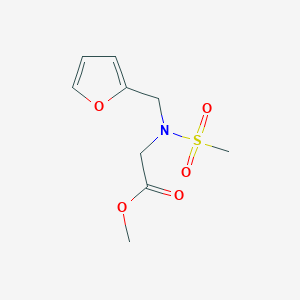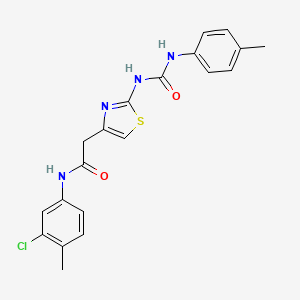
DREADD agonist 21 (dihydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DREADD agonist 21, also known as Compound 21 or C21, is a synthetic compound used for selective activation of hM3Dq (excitatory) and hM4Di (inhibitory) DREADDs (Designer Receptor Exclusively Activated by Designer Drugs) derived from the human muscarinic acetylcholine M3 (hM3) receptor . It is an effective agonist for muscarinic-based DREADDs in vitro and in vivo . It has excellent bioavailability, pharmacokinetic properties, and brain penetrability .
Molecular Structure Analysis
The chemical name of DREADD agonist 21 is 11-(1-Piperazinyl)-5H-dibenzo[b,e][1,4]diazepine dihydrochloride . Its molecular formula is C17H18N4.2HCl and the molecular weight is 351.27 .Physical And Chemical Properties Analysis
DREADD agonist 21 is a water-soluble compound . It has a molecular weight of 351.27 . .Scientific Research Applications
Chemogenetic Ligands for Translational Neurotheranostics
DREADD agonist 21 (C21) is noted for its role in chemogenetic technology, particularly in manipulating neuronal activity in animals and its potential in precision medicine-based clinical theranostics. C21 was developed to overcome limitations of previous DREADD ligands, aiming for better brain penetration and in vivo DREADD occupancy. It has been found to exhibit high in vivo DREADD potency, enabling noninvasive and longitudinal neuronal projection mapping and potential neurotheranostic applications (Bonaventura et al., 2018).
Muscarinic-Based DREADD Activation in Mice and Monkeys
C21 is effective for activating muscarinic-based DREADDs in vitro and in vivo, with excellent bioavailability, pharmacokinetic properties, and brain penetrability. Its activation of hM3Dq and hM4Di in vivo can modulate bidirectional feeding in defined circuits in mice, indicating its usefulness as an alternative to other DREADD ligands in studies where metabolic conversion to active metabolites is a concern (Thompson et al., 2018).
Evaluation in Rodents
In a study focusing on the chronic systemic injection of C21 in male non-DREADD-expressing mice, it was found that chronic injections of C21, similar to CNO, largely lack behavioral effects. This insight is crucial for behavioral neuroscientists designing studies that require repeated injection of these DREADD agonists (Tran et al., 2020).
Off-Target Outcomes in Rats
C21 has been identified to have both DREADD-selective and off-target outcomes in rats. Its potency to modulate the activity of nigral dopaminergic neurons through the DREADD receptor hM4Di was evaluated, revealing significant off-target effects at certain doses. This study underlines the importance of testing the selectivity and efficacy of DREADD ligands under each experimental condition (Goutaudier et al., 2020).
Effects on Sleep in Laboratory Mice
An investigation into the effects of C21 on sleep in laboratory mice showed that intraperitoneal injections of C21 modulate sleep, despite not being able to back convert to clozapine. This study suggests that back-metabolism to clozapine is not the sole mechanism underlying side effects of chemogenetic actuators, making it important to include a DREADD-free control group injected with the same DREADD actuator in experiments (Traut et al., 2022).
Mechanism of Action
Target of Action
DREADD agonist 21, also known as Compound 21, is a potent and selective agonist for both excitatory (hM3Dq) and inhibitory (hM4Di) DREADDs . DREADDs, or Designer Receptors Exclusively Activated by Designer Drugs, are engineered G protein-coupled receptors that can modulate neuronal and non-neuronal signaling and activity .
Mode of Action
DREADD agonist 21 interacts with its targets, the hM3Dq and hM4Di receptors, to modulate their activity . It is highly selective for hM3Dq over endogenous hM3 receptors . The activation of these receptors can lead to changes in cell signaling and activity .
Biochemical Pathways
It is known that the activation of hm3dq and hm4di receptors can modulate neuronal and non-neuronal signaling and activity . This can have downstream effects on various cellular processes and behaviors, such as feeding behavior .
Pharmacokinetics
DREADD agonist 21 has excellent bioavailability, pharmacokinetic properties, and brain penetrability . This means that it can be effectively absorbed and distributed in the body, and can cross the blood-brain barrier to reach its targets in the brain .
Result of Action
The activation of hM3Dq and hM4Di receptors by DREADD agonist 21 can lead to changes in cell signaling and activity . For example, it has been shown that the activation of these receptors in vivo can modulate bidirectional feeding in defined circuits in mice .
properties
IUPAC Name |
6-piperazin-1-yl-11H-benzo[b][1,4]benzodiazepine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4.2ClH/c1-2-6-14-13(5-1)17(21-11-9-18-10-12-21)20-16-8-4-3-7-15(16)19-14;;/h1-8,18-19H,9-12H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETCOPAXYQJWKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3NC4=CC=CC=C42.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DREADD agonist 21 (dihydrochloride) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[5-[(E)-3-[4-(furan-2-carbonylamino)phenyl]-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2385762.png)

![(E)-3-(4-bromo-3-methylanilino)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2385766.png)
![N-(1,3-benzodioxol-5-yl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide](/img/structure/B2385767.png)


![1,6,7-trimethyl-8-(3,3,5-trimethylcyclohexyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2385774.png)


![N-[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2385778.png)
![4-(benzo[d][1,3]dioxol-5-yl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2385779.png)
![(2E)-2-{[(6-methoxypyridin-3-yl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B2385780.png)

![2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2385782.png)